molecular formula C48H60O10 B239953 Myriceric acid C CAS No. 162059-94-1

Myriceric acid C

Cat. No.: B239953
CAS No.: 162059-94-1
M. Wt: 797 g/mol
InChI Key: OQOHHYHCCUJBHE-HQEPTUIISA-N
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Description

Myriceric acid C is a natural product that belongs to the class of triterpenoids. . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Myriceric acid C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit endothelin-1-induced increases in cytosolic free calcium concentration . This interaction suggests that this compound may act as an endothelin receptor antagonist, thereby modulating calcium signaling pathways. Additionally, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against A549 human lung carcinoma and MCF-7 breast carcinoma cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit HIV replication in H9 lymphocytes , indicating its potential antiviral properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits endothelin-1-induced calcium signaling by binding to endothelin receptors . This binding interaction prevents the downstream effects of endothelin-1, thereby modulating cellular responses. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species and upregulating antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is recommended to store this compound at -20°C to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of endothelin-1-induced calcium signaling . These temporal effects highlight the importance of considering the duration of exposure when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity against cancer cell lines . At higher doses, this compound may induce toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where lower doses of this compound may not elicit significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. For example, this compound has been shown to modulate glucose and lipid metabolism by influencing short-chain fatty acid pathways . This modulation can impact metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed to specific cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myriceric acid C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions under controlled conditions. For instance, the preparation may involve the use of reagents such as diazomethane for methylation and various oxidizing agents for introducing functional groups .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Myrica cerifera. The process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form. Continuous-flow chemistry and photochemistry are also employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Myriceric acid C undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Esterification: Formation of ester bonds with various alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Esterification Reagents: Diazomethane, sulfuric acid.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as esterified forms that may exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: Myriceric acid C is unique due to its specific structural configuration and the presence of multiple hydroxyl and ester groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound exhibits a unique profile of cytotoxic and receptor antagonistic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOHHYHCCUJBHE-HQEPTUIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162059-94-1
Record name Myriceric acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYRICERIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the biological activities of Myriceric acid C?

A1: [] this compound, a triterpenoid isolated from the stems of Hibiscus taiwanensis, has demonstrated cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.

Q2: Are there any structural analogs of this compound with similar biological activity?

A2: [] Yes, this compound is a structural analog of Myriceric acid A, which acts as an endothelin receptor antagonist. Myriceric acid A inhibits endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. While both compounds share structural similarities, their specific mechanisms of action against cancer cell lines haven't been directly compared in the provided research.

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